Chemical structure and properties of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea
Chemical structure and properties of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea
The Bifunctional Acylurea Scaffold: A Technical Guide to 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs and reactive electrophilic handles into single molecular scaffolds is a highly sought-after design paradigm. 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea (CAS: 1094363-47-9) represents a specialized, bifunctional aliphatic acylurea that perfectly encapsulates this approach.
This whitepaper provides an in-depth technical analysis of this compound. By combining an electrophilic alkyl chloride with a metabolically stable, electron-withdrawing trifluoroethyl group across an acylurea core, this molecule serves as a highly versatile building block. We will explore its physicochemical profile, detail a self-validating synthetic methodology, and outline its reactivity pathways for the synthesis of complex heterocycles.
Structural Identity & Physicochemical Profiling
The molecular architecture of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea dictates its unique chemical behavior. The presence of the trifluoromethyl ( −CF3 ) group significantly alters the electronic environment of the molecule. As documented in foundational medicinal chemistry literature,1 [1]. In this scaffold, the −CF3 group increases the acidity of the adjacent urea N-H , altering its hydrogen-bond donor capacity, while the 3-chloropropanoyl chain provides a terminal electrophilic site for downstream cyclization or substitution.
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value | Structural Implication |
| Chemical Formula | C6H8ClF3N2O2 | Defines the halogenated acylurea core. |
| Molecular Weight | 232.59 g/mol | Falls well within Lipinski's Rule of 5 for drug-likeness. |
| Monoisotopic Mass | 232.0226 Da | Critical for high-resolution LC-MS validation [2]. |
| H-Bond Donors | 2 | Facilitates target protein binding via the urea N-H protons. |
| H-Bond Acceptors | 5 | Includes two carbonyl oxygens and three fluorine atoms. |
| Rotatable Bonds | 4 | Provides sufficient flexibility for induced-fit target binding. |
| Topological Polar Surface Area | ~58.2 Ų | Optimal for membrane permeability and oral bioavailability. |
Synthetic Methodology & Scalability
The synthesis of acylureas requires precision, as traditional urea synthesis methods often fail when applied to highly electron-deficient systems. The most robust approach utilizes the high electrophilicity of an acyl isocyanate intermediate to overcome the poor nucleophilicity of 2,2,2-trifluoroethylamine [3].
Experimental Protocol: Two-Step Acylurea Synthesis
This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure causality between the chemical environment and the reaction progress.
Step 1: Generation of 3-Chloropropanoyl Isocyanate
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Setup: Under an inert argon atmosphere, dissolve 3-chloropropanamide (1.0 eq) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are absolute prerequisites; any trace moisture will rapidly hydrolyze the highly reactive isocyanate intermediate back to the primary amide, releasing CO2 .
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Activation: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.
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Reflux: Heat the mixture to reflux for 2 hours. The evolution of HCl , CO , and CO2 gases will be observed.
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IPC Validation (FTIR): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. Validation Checkpoint: The reaction is complete only when a strong, broad absorption band appears at ~2240–2250 cm⁻¹ (characteristic −N=C=O asymmetric stretch).
Step 2: Nucleophilic Trapping to Form the Acylurea
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Cooling: Cool the crude 3-chloropropanoyl isocyanate solution to strictly 0 °C. Causality: Acyl isocyanates are prone to dimerization and side reactions at elevated temperatures. Maintaining 0 °C ensures kinetic control over the nucleophilic addition.
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Coupling: Add 2,2,2-trifluoroethylamine (1.05 eq) dropwise over 30 minutes. The strong electron-withdrawing nature of the −CF3 group makes this amine a poor nucleophile; however, the extreme electrophilicity of the acyl isocyanate carbon drives the reaction to completion rapidly.
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Workup: Quench with cold water, extract with DCM, wash with brine, and dry over Na2SO4 . Concentrate in vacuo to yield the crude product [4].
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IPC Validation (LC-MS): Analyze the crude mixture. Validation Checkpoint: Look for the [M+H]+ peak at m/z 233.02. Crucially, verify the presence of the M+2 isotopic peak at m/z 235.02 at approximately 33% relative intensity, which definitively confirms the preservation of the intact chlorine atom.
Fig 1: Two-step synthetic workflow for 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea.
Reactivity Profile: A Gateway to Fluorinated Heterocycles
The primary value of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea in drug development lies not just in its static structure, but in its dynamic reactivity. It acts as a "pre-cyclized" scaffold.
Because the molecule contains both a nucleophilic urea nitrogen and an electrophilic alkyl chloride separated by a three-carbon chain, it is perfectly primed for intramolecular N-alkylation . When exposed to a mild base (e.g., K2CO3 in DMF at 80 °C), the urea nitrogen is deprotonated. The resulting anion executes an intramolecular SN2 attack on the carbon bearing the chlorine atom, expelling chloride to form a six-membered 1-(2,2,2-trifluoroethyl)-5,6-dihydropyrimidine-2,4(1H,3H)-dione ring system.
Alternatively, if treated with external primary or secondary amines under non-cyclizing conditions, the compound undergoes intermolecular substitution, yielding highly functionalized, extended urea chains.
Fig 2: Divergent reactivity pathways of the acylurea scaffold in heterocyclic synthesis.
Analytical Characterization Standards
To ensure rigorous scientific integrity, the synthesized compound must be validated against the following spectroscopic benchmarks:
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¹H NMR (400 MHz, DMSO-d6): The trifluoroethyl group ( -CH2CF3 ) will present as a distinct multiplet or quartet (due to 19F spin-spin coupling) around 3.9–4.1 ppm. The aliphatic chain will show two distinct triplets for the −CH2Cl (~3.8 ppm) and the −CH2C=O (~2.8 ppm). The two urea protons will appear as broad singlets downfield (>8.0 ppm), with the proton adjacent to the −CF3 group exhibiting slightly higher acidity.
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¹⁹F NMR (376 MHz, DMSO-d6): A characteristic triplet will be observed near -71.0 ppm, confirming the presence of the terminal −CF3 group coupled to the adjacent methylene protons.
References
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Hagmann, W.K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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PubChemLite. "1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (Isomeric Mass Reference)." Université du Luxembourg. Available at: [Link]
